molecular formula C21H20N2O2 B5014049 2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5014049
M. Wt: 332.4 g/mol
InChI Key: QZWCECLHUCXHGM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a phenyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-17-10-12-20(13-11-17)25-16-21(24)23(19-8-3-2-4-9-19)15-18-7-5-6-14-22-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWCECLHUCXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-phenyl-N-(pyridin-2-ylmethyl)amine in the presence of a base such as triethylamine to yield the desired compound. The reaction is typically carried out under reflux conditions in an organic solvent such as dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide bond, yielding the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-(4-methylphenoxy)-N-phenyl-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various research and industrial applications.

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